molecular formula C14H10Cl3NO B15074624 3-Methyl-2',4',6'-trichlorobenzanilide CAS No. 96733-17-4

3-Methyl-2',4',6'-trichlorobenzanilide

Cat. No.: B15074624
CAS No.: 96733-17-4
M. Wt: 314.6 g/mol
InChI Key: MSPOBOABLPULEY-UHFFFAOYSA-N
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Description

3-Methyl-2’,4’,6’-trichlorobenzanilide is a chemical compound with the molecular formula C14H10Cl3NO and a molecular weight of 314.601 g/mol . It is known for its unique structure, which includes a benzene ring substituted with three chlorine atoms and a methyl group, along with an anilide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2’,4’,6’-trichlorobenzanilide typically involves the reaction of 3-methylbenzoic acid with 2,4,6-trichloroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the anilide bond .

Industrial Production Methods

In industrial settings, the production of 3-Methyl-2’,4’,6’-trichlorobenzanilide may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2’,4’,6’-trichlorobenzanilide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzanilides, while oxidation can produce corresponding carboxylic acids or other oxidized derivatives .

Scientific Research Applications

3-Methyl-2’,4’,6’-trichlorobenzanilide has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2’,4’,6’-trichlorobenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2’,4’,6’-trichlorobenzanilide
  • 4-Methyl-2’,4’,6’-trichlorobenzanilide
  • 2’,4’,6’-Trichlorobenzanilide

Uniqueness

3-Methyl-2’,4’,6’-trichlorobenzanilide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

96733-17-4

Molecular Formula

C14H10Cl3NO

Molecular Weight

314.6 g/mol

IUPAC Name

3-methyl-N-(2,4,6-trichlorophenyl)benzamide

InChI

InChI=1S/C14H10Cl3NO/c1-8-3-2-4-9(5-8)14(19)18-13-11(16)6-10(15)7-12(13)17/h2-7H,1H3,(H,18,19)

InChI Key

MSPOBOABLPULEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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